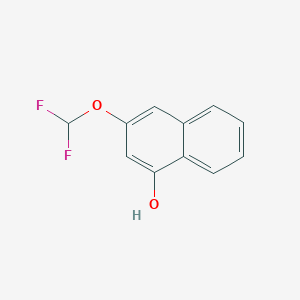
2-(Difluoromethoxy)-4-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-4-naphthol is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-naphthol typically involves the introduction of the difluoromethoxy group into the naphthol structure. One common method is the reaction of 4-naphthol with difluoromethylating agents under specific conditions. For example, the use of difluoromethyl ethers in the presence of a base can facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthol derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-4-naphthol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-naphthol involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Difluoromethoxy)-4-naphthol include other difluoromethoxylated naphthols and related fluorinated aromatic compounds. Examples include:
- 2-(Difluoromethoxy)-1-naphthol
- 4-(Difluoromethoxy)-2-naphthol
- Difluoromethoxylated benzene derivatives
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties.
Biological Activity
2-(Difluoromethoxy)-4-naphthol is a fluorinated derivative of naphthol that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoromethoxy group, which enhances its interaction with biological targets, potentially leading to various therapeutic applications.
The molecular structure of this compound includes:
- Chemical Formula : C11H8F2O
- Molecular Weight : 212.18 g/mol
- Functional Groups : Hydroxyl (-OH), Difluoromethoxy (-OCHF2)
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group enhances binding affinity, while the naphthol moiety can engage in hydrogen bonding and π-π stacking interactions with target proteins. This mechanism may modulate the activity of various biological pathways, including those involved in cancer progression and microbial resistance.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of several human cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | |
| A549 (Lung Cancer) | 3.5 | |
| HeLa (Cervical Cancer) | 4.0 |
In vitro assays indicate that the compound induces apoptosis and inhibits cell cycle progression, particularly in hypoxic conditions, which are common in tumor microenvironments.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 15.0 | |
| Mycobacterium tuberculosis | 0.23 |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
Study on Anticancer Efficacy
A study conducted by Hussain et al. (2020) explored the efficacy of various naphthol derivatives, including this compound, against M. tuberculosis H37Rv strain. The results indicated that this compound exhibited a MIC of 0.23 μM, outperforming traditional antibiotics like isoniazid (MIC = 0.33 μM) in terms of potency .
Research published in the International Journal of Molecular Sciences highlighted the mechanism by which this compound inhibits glycolysis in cancer cells, suggesting that it could be an effective therapeutic agent for targeting metabolic pathways in tumors .
Properties
Molecular Formula |
C11H8F2O2 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
3-(difluoromethoxy)naphthalen-1-ol |
InChI |
InChI=1S/C11H8F2O2/c12-11(13)15-8-5-7-3-1-2-4-9(7)10(14)6-8/h1-6,11,14H |
InChI Key |
NVHINRQXYQCXLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















